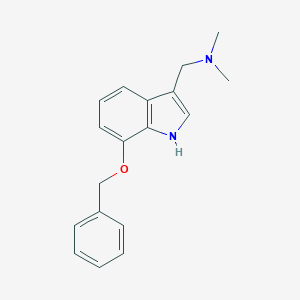

7-Benzyloxygramine

説明

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-16(15)9-6-10-17(18)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZMCIRGERDWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293836 | |

| Record name | 7-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94067-27-3 | |

| Record name | 94067-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxygramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 7-Benzyloxygramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxygramine, a derivative of the naturally occurring indole alkaloid gramine, is a valuable building block in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of the discovery and historical synthesis of this compound, with a focus on the well-established Mannich reaction, a cornerstone of its production. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in their synthetic endeavors.

While the precise initial discovery of this compound is not extensively documented in readily available literature, its synthesis is intrinsically linked to the broader history of gramine and its derivatives. Gramine was first isolated in 1935, and the Mannich reaction has since become the classical and most widely employed method for the synthesis of gramine and its analogues. This guide will focus on a well-documented, modern adaptation of this historical method.

Synthetic Pathway Overview

The primary and most historically significant route to this compound is through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on an active hydrogen-containing compound, in this case, the C3 position of the indole ring of 7-benzyloxyindole. The reagents for this one-pot synthesis are 7-benzyloxyindole, formaldehyde, and dimethylamine.

Below is a diagram illustrating the overall synthetic workflow for the preparation of this compound, which includes the synthesis of the precursor 7-benzyloxyindole from 2-methyl-3-nitrophenol.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound via the Mannich reaction, based on documented procedures.

| Parameter | Value | Reference |

| Starting Material | 7-Benzyloxyindole | [1] |

| Reagents | Formaldehyde (37% aq.), Dimethylamine (40% aq.), Acetic Acid | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 3.5 hours | [1] |

| Yield | 80% | [1] |

| Purity | ≥ 95-99% (by titration) | |

| Melting Point | 143-147 °C |

Experimental Protocols

Synthesis of 7-Benzyloxyindole (Precursor)

A common historical method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. A detailed procedure for a related compound, 4-benzyloxyindole, provides a representative workflow. The synthesis of 7-benzyloxyindole follows a similar multi-step process starting from a substituted nitrotoluene.

Step 1: Benzylation of 2-methyl-3-nitrophenol A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated to produce 6-benzyloxy-2-nitrotoluene.

Step 2: Formation of the Enamine The resulting 6-benzyloxy-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form the corresponding enamine.

Step 3: Reductive Cyclization The enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate to yield 7-benzyloxyindole.

Synthesis of this compound via Mannich Reaction

The following protocol is a well-documented method for the synthesis of this compound.[1]

Materials:

-

7-(Benzyloxy)-1H-indole (14.2 g, 63.6 mmol)

-

40% aqueous dimethylamine solution (7.88 g, 69.9 mmol)

-

37% aqueous formaldehyde solution (5.92 g, 72.9 mmol)

-

Acetic acid (70 mL)

-

Water

-

Diethyl ether

-

3N aqueous sodium hydroxide solution

-

Chloroform

-

Saturated brine

-

Anhydrous potassium carbonate

-

Ethyl acetate

-

n-Hexane

Procedure:

-

To a solution of a 40% aqueous dimethylamine solution (7.88 g, 69.9 mmol) and a 37% aqueous formaldehyde solution (5.92 g, 72.9 mmol) in acetic acid (70 mL), add 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) at 0°C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 3.5 hours.

-

Add water to the reaction solution and wash the mixture with diethyl ether.

-

Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

-

Extract the mixture with chloroform.

-

Wash the organic layer with a saturated brine and dry over anhydrous potassium carbonate.

-

Evaporate the solvent.

-

Dissolve the obtained crude product in ethyl acetate (100 mL) and crystallize from n-hexane (100 mL).

-

Collect the resulting crystals by filtration to give N-((7-benzyloxy)-1H-indol-3-yl)methyl)-N,N-dimethylamine (14.3 g, 50.9 mmol, 80% yield).

Reaction Mechanism: The Mannich Reaction

The synthesis of this compound proceeds via the Mannich reaction, a classic example of nucleophilic addition to an iminium ion. The key steps are outlined below.

Caption: Mechanism of the Mannich reaction for this compound synthesis.

-

Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine in the acidic medium (acetic acid) to form a highly electrophilic dimethylaminomethyl cation, also known as an Eschenmoser's salt precursor or iminium ion.

-

Nucleophilic Attack by the Indole: The electron-rich C3 position of the 7-benzyloxyindole ring acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

-

Deprotonation: A proton is lost from the nitrogen of the indole ring to regenerate the aromatic system, yielding the final product, this compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process, primarily relying on the historically significant Mannich reaction. This guide has provided a comprehensive overview of a modern, well-documented synthetic protocol, including quantitative data and a mechanistic understanding of the reaction. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important chemical intermediate for further investigation and application.

References

Spectroscopic Characterization of 7-Benzyloxygramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 7-Benzyloxygramine, a significant intermediate in the synthesis of various bioactive indole alkaloids. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive reference for researchers in medicinal chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its distinct chemical environments. The data presented here was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.35 | brs | - | 1H | Indole N-H |

| 7.49 - 7.47 | m | - | 2H | Ar-H (benzyloxy) |

| 7.43 - 7.35 | m | - | 3H | Ar-H (benzyloxy) |

| 7.32 | d | 8.0 | 1H | H-4 |

| 7.10 | d | 2.3 | 1H | H-2 |

| 7.03 | dd | 7.9, 7.7 | 1H | H-5 |

| 6.73 | d | 7.7 | 1H | H-6 |

| 5.20 | s | - | 2H | O-CH₂-Ph |

| 3.61 | s | - | 2H | C₃-CH₂-N |

| 2.27 | s | - | 6H | N-(CH₃)₂ |

Table 1: ¹H NMR (CDCl₃) data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on predictive models and data from similar indole alkaloids, the following are the expected chemical shifts for this compound.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 145.0 | C-7 |

| 137.5 | C-ipso (benzyloxy) |

| 130.0 | C-7a |

| 128.6 | C-para (benzyloxy) |

| 127.9 | C-ortho (benzyloxy) |

| 127.5 | C-meta (benzyloxy) |

| 123.0 | C-2 |

| 120.5 | C-5 |

| 113.0 | C-3a |

| 112.0 | C-3 |

| 108.0 | C-4 |

| 102.0 | C-6 |

| 70.0 | O-CH₂-Ph |

| 55.0 | C₃-CH₂-N |

| 45.0 | N-(CH₃)₂ |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its indole, benzyloxy, and amine functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Indole) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Medium to Strong | C=C Stretch (Aromatic rings) |

| 1250-1000 | Strong | C-O Stretch (Ether) |

| 1250-1020 | Medium | C-N Stretch (Amine) |

| 750-700 | Strong | C-H Out-of-plane bend (Aromatic) |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound (C₁₈H₂₀N₂O), the expected molecular weight is approximately 280.37 g/mol .

| m/z | Relative Intensity | Proposed Fragment |

| 280 | [M]⁺ | Molecular Ion |

| 189 | High | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 130 | High | [C₉H₈N]⁺ (Indolemethylene cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion from benzyl group) |

| 58 | High | [C₃H₈N]⁺ (Dimethylaminomethyl cation) |

Table 4: Expected mass spectrometry fragmentation data for this compound.

The fragmentation of gramine alkaloids typically involves the cleavage of the side chain at the C3 position of the indole ring, leading to a stable indolemethylene cation (m/z 130). The benzyloxy group is also expected to fragment, producing a prominent tropylium ion at m/z 91.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 4.09 s.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.36 s.

-

Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Infusion Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (Nitrogen) Pressure: 10-20 psi.

-

Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The relative intensities of the peaks are also recorded.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic Analysis Workflow

7-Benzyloxygramine: A Guide to Its Physicochemical Properties for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxygramine is a versatile heterocyclic compound with significant applications as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. A thorough understanding of its physicochemical properties is paramount for effective drug design, formulation development, and pharmacokinetic profiling. This technical guide provides an in-depth overview of the key physicochemical parameters of this compound: solubility, pKa, and logP. In the absence of experimentally determined data for this compound, this document outlines established experimental protocols for their determination and discusses the utility of computational prediction methods.

Introduction

This compound, a derivative of gramine, serves as a crucial intermediate in organic synthesis. Its structural features make it a valuable precursor for a range of biologically active molecules. The physicochemical properties of a drug candidate, such as its solubility, acid dissociation constant (pKa), and lipophilicity (logP), are fundamental determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Therefore, the characterization of these properties for this compound is a critical step in the early stages of drug discovery and development.

Physicochemical Properties of this compound

As of the date of this publication, specific experimentally determined data for the solubility, pKa, and logP of this compound are not available in the public domain. However, computational methods can provide valuable estimations for these properties, aiding in initial assessments. It is crucial to note that these predicted values should be confirmed by experimental determination.

For context, data for isomers of benzyloxygramine are presented below, but it must be emphasized that these values are not directly transferable to this compound due to the influence of the substituent position on the indole ring.

Table 1: Physicochemical Property Data for Benzyloxygramine Isomers (for reference only)

| Property | 4-Benzyloxygramine | 5-Benzyloxygramine | 6-Benzyloxygramine |

| Solubility | Data not available | DMSO: 250 mg/mL (with sonication) | DMSO (Slightly), Methanol (Slightly) |

| pKa | Data not available | 16.63 ± 0.30 (Predicted) | Data not available |

| logP | 3.4 (Calculated) | Data not available | Data not available |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard, widely accepted experimental protocols for the determination of solubility, pKa, and logP for organic compounds like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of this compound should be used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system with water if aqueous solubility is low) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add small, precise volumes of a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound) to the solution.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.

-

Co-solvent Correction: If a co-solvent is used, the apparent pKa value needs to be corrected to obtain the aqueous pKa. This can be done using methods like the Yasuda-Shedlovsky extrapolation.

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at a constant temperature. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Detailed Protocol:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a centrifuge tube. The initial concentration should be such that it is well below the solubility limit in both phases.

-

Equilibration: Shake the tube for a sufficient time (e.g., several hours) at a constant temperature to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, in silico models provide a rapid and cost-effective means of estimating physicochemical properties. These models utilize the chemical structure of the compound to predict its properties based on quantitative structure-property relationships (QSPR).

-

Solubility: Various computational models can predict aqueous solubility. These models often use parameters like molecular weight, polarity, and hydrogen bonding capacity.

-

pKa: pKa prediction software employs algorithms based on the electronic effects of different functional groups within the molecule. Quantum mechanical methods can also be used for more accurate predictions.

-

logP: Numerous programs are available to calculate logP (often denoted as clogP) based on fragmental or atom-based contribution methods.

It is imperative for researchers to understand the limitations of these predictive models and to use the generated data as a preliminary guide, which should be subsequently validated by experimental measurements.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound like this compound.

Unraveling the Neuronal Enigma: A Technical Guide to the Mechanism of Action of 7-Benzyloxygramine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide synthesizes the current, albeit limited, understanding of the mechanism of action of 7-benzyloxygramine in neuronal models. While direct and extensive research on this specific compound is not widely available in the public domain, this document extrapolates from the known pharmacology of structurally related indole alkaloids and gramine derivatives to propose a potential framework for its neuronal activity. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this promising molecule.

Postulated Mechanism of Action: Serotonergic System Modulation

Based on its structural similarity to known psychoactive tryptamines and gramine-containing compounds, this compound is hypothesized to primarily exert its effects through modulation of the serotonergic system. Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of G protein-coupled receptors (GPCRs) and ligand-gated ion channels in the central nervous system, playing a crucial role in regulating mood, cognition, and perception.[1][2][3]

It is plausible that this compound acts as a ligand for various 5-HT receptor subtypes. The nature of this interaction—whether as an agonist, antagonist, or partial agonist—remains to be elucidated through rigorous experimental validation.

Potential Signaling Pathways

The downstream signaling cascades initiated by this compound would be contingent on the specific 5-HT receptor subtypes it targets. For instance, interaction with 5-HT1A receptors, which are negatively coupled to adenylyl cyclase, could lead to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Conversely, agonism at 5-HT4, 5-HT6, or 5-HT7 receptors would likely activate adenylyl cyclase and increase cAMP production.[4] Activation of 5-HT2A receptors, a common target for psychedelic compounds, typically involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates and intracellular calcium.[5]

A proposed signaling pathway, assuming this compound acts as a 5-HT2A receptor agonist, is depicted below:

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data, such as binding affinities (Ki), potency (EC50/IC50), or efficacy values, for this compound at any neuronal target. The following table is provided as a template for future experimental findings.

| Target Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Efficacy (%) | Neuronal Model | Reference |

| e.g., 5-HT2A | Data Not Available | Data Not Available | Data Not Available | e.g., Rat cortical neurons | Future Publication |

| e.g., 5-HT1A | Data Not Available | Data Not Available | Data Not Available | e.g., HEK293 cells | Future Publication |

| e.g., SERT | Data Not Available | Data Not Available | Data Not Available | e.g., Mouse synaptosomes | Future Publication |

Detailed Experimental Protocols

To rigorously characterize the mechanism of action of this compound, a series of established experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors, particularly serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the target human receptors (e.g., HEK293 cells) or from rodent brain tissue.

-

Incubation: Incubate the membranes with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki value for this compound by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of this compound at its target receptors.

Methodology (Example: Calcium Mobilization Assay for 5-HT2A Receptors):

-

Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Electrophysiology

Objective: To assess the effects of this compound on neuronal excitability and synaptic transmission.

Methodology (Example: Whole-Cell Patch-Clamp in Cortical Neurons):

-

Cell Preparation: Prepare acute brain slices or primary neuronal cultures from rodents.

-

Recording: Obtain whole-cell patch-clamp recordings from individual neurons.[6][7]

-

Compound Perfusion: Perfuse the recording chamber with varying concentrations of this compound.

-

Data Acquisition: Record changes in resting membrane potential, input resistance, action potential firing, and synaptic currents (e.g., spontaneous and evoked excitatory/inhibitory postsynaptic currents).

-

Data Analysis: Quantify the effects of this compound on these electrophysiological parameters.[8][9][10]

The following diagram illustrates a typical experimental workflow for characterizing a novel psychoactive compound.

Future Directions and Conclusion

The study of this compound is in its infancy. The proposed mechanisms and experimental protocols outlined in this guide provide a roadmap for future research. Key areas for investigation include:

-

Comprehensive Receptor Profiling: A broad screening against a wide array of CNS targets is necessary to identify the primary and secondary binding sites of this compound.

-

Functional Characterization: Elucidating the agonist, antagonist, or allosteric modulator properties at identified targets is crucial.

-

In Vivo Studies: Animal models will be essential to understand the physiological and behavioral effects of this compound and to correlate in vitro findings with in vivo outcomes.

References

- 1. 5-hydroxytryptamine (5-HT) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. criver.com [criver.com]

- 9. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Investigating the Pharmacological Profile of 7-Benzyloxygramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxygramine is an indole alkaloid, a derivative of the naturally occurring compound gramine. While gramine and its analogs have been noted for their diverse biological activities, particularly their interactions with serotonin receptors, a detailed pharmacological profile of this compound is not currently available in the public domain. This technical guide aims to provide a comprehensive overview of the predicted pharmacological properties of this compound based on the known structure-activity relationships of related gramine derivatives. Furthermore, this document outlines detailed experimental protocols for the synthesis, purification, and comprehensive pharmacological characterization of this compound, serving as a foundational resource for researchers and drug development professionals interested in its therapeutic potential.

Introduction

Gramine, an indole alkaloid found in various plant species, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] These activities include interactions with crucial central nervous system targets, most notably serotonin (5-HT) receptors.[1][4] The structural modification of the gramine scaffold offers a promising avenue for the development of novel therapeutic agents. This compound, a derivative featuring a benzyloxy group at the 7-position of the indole ring, represents an intriguing but currently uncharacterized molecule.[5][6][7][8]

This guide provides a theoretical pharmacological profile of this compound, drawing inferences from the established pharmacology of analogous compounds. It also presents a detailed roadmap for its empirical investigation, including synthesis and a suite of in vitro assays to elucidate its receptor binding affinity and functional activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich reaction involving 7-benzyloxyindole, formaldehyde, and dimethylamine.[9]

Experimental Protocol: Synthesis of this compound[9]

-

Reaction Setup: To a solution of 40% aqueous dimethylamine (7.88 g, 69.9 mmol) and 37% aqueous formaldehyde (5.92 g, 72.9 mmol) in acetic acid (70 mL), add 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) at 0°C under a nitrogen atmosphere.

-

Reaction Execution: Stir the mixture at room temperature for 3.5 hours.

-

Work-up: Add water to the reaction solution and wash with diethyl ether. Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution and extract the product with chloroform.

-

Purification: Wash the combined organic layers with a saturated brine solution and dry over anhydrous potassium carbonate. Evaporate the solvent. Dissolve the crude product in ethyl acetate (100 mL) and crystallize from n-hexane (100 mL).

-

Isolation: Collect the resulting crystals by filtration to yield N-((7-benzyloxy)-1H-indol-3-yl)methyl)-N,N-dimethylamine (this compound).

Predicted Pharmacological Profile

While direct experimental data for this compound is unavailable, its pharmacological profile can be inferred from the known activities of gramine and its derivatives. The indole scaffold is a common feature in many serotonergic ligands.

Data Presentation: Predicted Receptor Binding Profile

The following table outlines the predicted receptor targets for this compound. It is critical to note that the quantitative affinity data (Ki values) are currently unknown and require experimental determination.

| Receptor Target | Predicted Affinity | Rationale |

| Serotonin Receptors | ||

| 5-HT1A | Likely | Gramine derivatives often exhibit affinity for 5-HT1A receptors.[4] |

| 5-HT2A | Possible | The indole structure is a common motif in 5-HT2A ligands.[4] |

| Other 5-HT Subtypes | Possible | Broader screening is required. |

| Dopamine Receptors | ||

| D2 | Possible | Some indole-based compounds show affinity for dopamine receptors. |

Predicted Functional Activity and Signaling Pathways

Based on its structural similarity to other gramine derivatives, this compound is hypothesized to act as a modulator of serotonin receptors.

-

5-HT1A Receptor: If this compound acts as an agonist at the Gαi-coupled 5-HT1A receptor, it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

5-HT2A Receptor: Should this compound interact with the Gαq-coupled 5-HT2A receptor, as an agonist, it would stimulate the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.

Proposed Experimental Investigation

To empirically determine the pharmacological profile of this compound, a series of in vitro assays are proposed.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound at target receptors.

-

Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the target receptor (e.g., human 5-HT1A or 5-HT2A).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Ketanserin for 5-HT2A), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay (for 5-HT1A)

This protocol measures the ability of this compound to modulate cAMP production.

-

Cell Culture: Culture cells expressing the 5-HT1A receptor in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Assay: a. Pre-treat cells with this compound for a defined period. b. Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels). c. Incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax) relative to a known 5-HT1A agonist.

Experimental Protocol: Calcium Mobilization Assay (for 5-HT2A)

This protocol assesses the effect of this compound on intracellular calcium levels.

-

Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.

-

Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, immediately after compound addition.

-

Data Analysis: Determine the EC50 and Emax from the concentration-response curve of the peak fluorescence signal.

Conclusion

This compound is a structurally interesting derivative of gramine with a currently undefined pharmacological profile. Based on the known activities of related compounds, it is hypothesized to interact with serotonin receptors, potentially acting as a modulator of 5-HT1A and/or 5-HT2A receptors. This technical guide provides a comprehensive framework for the synthesis and detailed pharmacological characterization of this compound. The outlined experimental protocols for receptor binding and functional assays will enable researchers to elucidate its affinity, potency, and efficacy at key CNS targets. The data generated from these studies will be crucial in determining the potential therapeutic utility of this compound and will guide future drug discovery and development efforts based on the gramine scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. synchem.de [synchem.de]

- 8. This compound | 94067-27-3 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

7-Benzyloxygramine: A Technical Guide to Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxygramine, an indole alkaloid derivative, belongs to a class of compounds with significant potential in drug discovery. While its parent compound, gramine, is known to interact with various biological targets, specific receptor binding affinity data for this compound is not extensively available in the public domain. This technical guide provides a framework for understanding and investigating the receptor binding profile of this compound. It outlines standard experimental protocols for determining binding affinities, presents a structured approach to data presentation, and visualizes key experimental and signaling workflows. This document is intended to serve as a foundational resource for researchers initiating pharmacological profiling of this and structurally related compounds.

Introduction

Gramine, or N,N-dimethyl-1H-indole-3-methylamine, is a naturally occurring indole alkaloid found in various plant species.[1] It and its synthetic derivatives have garnered considerable attention for their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1][2] Of particular interest to neuroscientists and pharmacologists is the structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), suggesting potential interactions with serotonin receptors and other central nervous system targets.[3][4]

This compound is a derivative of gramine characterized by a benzyloxy substitution at the 7-position of the indole ring. This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its pharmacokinetic profile and receptor binding characteristics. While the pharmacological profile of this compound is not yet well-defined in published literature, the known serotonergic activity of gramine provides a logical starting point for investigation.[5] Gramine itself has been identified as a serotonergic antagonist.[5]

This guide provides the necessary theoretical and practical framework for conducting receptor binding affinity studies on this compound.

Receptor Binding Affinity Data

As of the date of this publication, specific quantitative receptor binding affinity data (e.g., Ki, IC50) for this compound across a comprehensive panel of receptors is not available in peer-reviewed literature. However, based on the known pharmacology of the parent compound, gramine, and other indole alkaloids, the following receptor families are considered primary targets for initial screening.

Table 1: Putative Receptor Targets for this compound Based on Structurally Related Compounds

| Receptor Family | Specific Subtypes of Interest | Rationale for Investigation |

| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | The indole core is a key pharmacophore for serotonin receptor ligands. Gramine is a known 5-HT receptor antagonist.[1][5] |

| Adrenergic Receptors | α1, α2, β1, β2 | Some indole alkaloids exhibit affinity for adrenergic receptors. |

| Dopamine Receptors | D1, D2, D3, D4 | Structural similarities to dopamine and cross-reactivity of other indole-based compounds suggest potential interaction. |

| Opioid Receptors | μ, δ, κ | Certain indole alkaloids have been shown to interact with opioid receptors.[6] |

| Adiponectin Receptors | AdipoR1, AdipoR2 | Gramine has been identified as an agonist at adiponectin receptors.[7][8] |

Experimental Protocols

The following section details a standard methodology for determining the receptor binding affinity of a test compound like this compound using a competitive radioligand binding assay.

General Radioligand Binding Assay Protocol

This protocol is a generalized procedure and should be adapted based on the specific receptor subtype and radioligand being used.

Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Cell Membranes: Commercially available or prepared in-house from cell lines or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

-

Assay Buffer: A buffer solution appropriate for the receptor target (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific Binding (NSB) Agent: A high concentration of a non-labeled, high-affinity ligand for the receptor to determine non-specific binding (e.g., 10 µM Mianserin for the 5-HT2A receptor).

-

Scintillation Cocktail and Vials.

-

Microplate Harvester and Filter Mats.

-

Liquid Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

-

Dilute the cell membranes in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio.

-

Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to designated wells:

-

Total Binding (TB) wells: Assay buffer, cell membranes, and radioligand.

-

Non-specific Binding (NSB) wells: NSB agent, cell membranes, and radioligand.

-

Test Compound wells: this compound dilution, cell membranes, and radioligand.

-

-

Ensure all additions are performed on ice.

-

-

Incubation:

-

Incubate the microplate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature are receptor-dependent.

-

-

Termination and Harvesting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., Whatman GF/B) using a microplate harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter mats into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average DPM from the NSB wells from the DPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a receptor binding assay and a representative signaling pathway for a G-protein coupled receptor, a likely target for an indole alkaloid.

Conclusion and Future Directions

While direct experimental data on the receptor binding affinity of this compound remains to be published, its structural relationship to gramine and the broader class of indole alkaloids provides a strong rationale for investigating its activity at serotonergic and other CNS receptors. The experimental protocols and workflows detailed in this guide offer a comprehensive starting point for the pharmacological characterization of this compound.

Future research should focus on:

-

Performing broad radioligand binding screens to identify primary receptor targets.

-

Conducting functional assays (e.g., GTPγS binding, second messenger accumulation) to determine the agonist, antagonist, or inverse agonist properties of this compound at identified targets.

-

Elucidating the structure-activity relationships (SAR) of substitutions at the 7-position of the gramine scaffold to guide the design of more potent and selective ligands.

The systematic evaluation of this compound and related analogs will contribute to a deeper understanding of the pharmacology of substituted gramines and may lead to the discovery of novel therapeutic agents.

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 5. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Gramine | Reverse Transcriptase | Adiponectin receptor | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

In Vitro Metabolism and Metabolic Stability of 7-Benzyloxygramine: A Technical Guide

Disclaimer: To date, specific experimental data on the in vitro metabolism and metabolic stability of 7-Benzyloxygramine is not extensively available in peer-reviewed literature. This technical guide has been synthesized based on established principles of drug metabolism, data from structurally related indole alkaloids and benzyl ethers, and standard in vitro methodologies. The proposed metabolic pathways and hypothetical data are intended to serve as a predictive guide for researchers.

Introduction

This compound is an indole alkaloid derivative with potential applications in pharmaceutical research.[1] Understanding the metabolic fate of a new chemical entity is a critical step in early drug development, influencing its pharmacokinetic profile, potential for drug-drug interactions, and overall safety and efficacy. This guide provides an in-depth overview of the probable in vitro metabolism and metabolic stability of this compound, outlines detailed experimental protocols for their assessment, and presents data in a format amenable to drug development professionals.

Predicted Metabolic Pathways of this compound

The chemical structure of this compound features several moieties susceptible to metabolic transformation, primarily the benzyloxy group, the indole ring, and the N,N-dimethylaminomethyl (gramine) side chain. Metabolism is anticipated to proceed via Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes.[2] For this compound, the following oxidative pathways are likely:

-

O-Debenzylation: The cleavage of the benzyl ether is a common metabolic pathway for benzyl-substituted compounds, catalyzed by CYP enzymes.[3] This reaction would yield 7-hydroxygramine and benzoic acid.

-

Aromatic Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, a common metabolic route for indole alkaloids.[4]

-

N-Demethylation: The N,N-dimethylamino group on the gramine side chain can undergo sequential demethylation to form the secondary and primary amine metabolites.

-

N-Oxidation: The tertiary amine of the gramine moiety can also be oxidized to form an N-oxide metabolite.

Phase II Metabolism

Phase II metabolism involves the conjugation of metabolites from Phase I with endogenous molecules to increase their water solubility and facilitate excretion.[5]

-

Glucuronidation: Hydroxylated metabolites, particularly the 7-hydroxygramine formed from O-debenzylation, are prime substrates for UDP-glucuronosyltransferases (UGTs).[6][7] This would result in the formation of a glucuronide conjugate.

A diagram of the predicted metabolic pathways is presented below.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to determine the rate at which this compound is metabolized by human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)[8]

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare working solutions by diluting the stock in buffer. The final concentration of DMSO in the incubation should be less than 0.5%.[8]

-

Thaw HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[9]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the HLM solution to the wells of a 96-well plate.

-

Add the this compound working solution to initiate the reaction (final concentration typically 1 µM).[8]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[8]

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 3. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 7. UDP-glucuronosyltransferase activity in human liver and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mercell.com [mercell.com]

- 9. mttlab.eu [mttlab.eu]

- 10. researchgate.net [researchgate.net]

- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Preliminary Toxicology and Safety Assessment of Novel Compounds: A Case Study of 7-Benzyloxygramine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a generalized framework for the preliminary toxicological and safety assessment of a novel chemical entity, using 7-Benzyloxygramine as a hypothetical subject. As of the time of writing, specific toxicological data for this compound is not publicly available. The data presented in the tables are illustrative placeholders and should not be considered actual experimental results.

Introduction to this compound

This compound, also known as N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine, is a versatile indole derivative utilized in pharmaceutical research and development.[1] Its primary application lies in its role as a key intermediate and building block in the synthesis of more complex, bioactive molecules, particularly those targeting neurological disorders.[1] Given its potential role in drug development, a thorough understanding of its toxicological profile is a critical prerequisite for any further preclinical or clinical advancement.

This guide details the standard battery of tests that would constitute a preliminary toxicology and safety assessment for a compound like this compound.

Compound Details:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 94067-27-3 | [1][2][3][4] |

| Molecular Formula | C18H20N2O | [1][3][4] |

| Molecular Weight | 280.37 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 143-147 ºC | [1] |

| Synonyms | 7-Benzyloxy-3-(dimethylaminomethyl)indole |[1][2] |

Proposed Workflow for Preliminary Toxicological Assessment

A tiered approach is essential for evaluating the safety of a new chemical entity. The workflow begins with computational and in vitro assays to identify potential hazards efficiently before proceeding to more complex in vivo studies.

Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can damage genetic material (DNA), leading to mutations or cancer. A standard in vitro battery is typically the first step.[5][6]

| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, etc.) | 0.1 - 5000 µ g/plate | With and Without | Placeholder: Non-mutagenic |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | 1 - 100 µM | With and Without | Placeholder: Negative |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | 1 - 100 µM | With and Without | Placeholder: Negative |

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[5]

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

-

Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: Each strain is tested in the presence and absence of a liver S9 fraction (typically from Aroclor- or phenobarbital-induced rats) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

A range of concentrations of this compound, the bacterial culture, and (if required) the S9 mix are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Positive Result: A dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count is typically considered a positive result.

The standard battery of tests is designed to cover different genotoxic endpoints: point mutations and chromosomal damage. The results guide the decision for further in vivo testing.

Acute Systemic Toxicity

Acute toxicity studies provide information on the potential health hazards that may result from short-term exposure to a substance. A chemical supplier notes that this compound is classified with the risk code R22: "Harmful if swallowed," indicating some level of acute oral toxicity.[2] A formal study would be required to quantify this risk.

| Study Type | Species/Strain | Route | LD50 (mg/kg) | GHS Category | Key Clinical Signs |

| Acute Oral Toxicity (Limit Test) | Rat (Wistar) | Oral (gavage) | Placeholder: > 2000 | Placeholder: 5 or Unclassified | Placeholder: No signs of toxicity |

| Acute Oral Toxicity (Main Study) | Mouse (BALB/c) | Oral (gavage) | Placeholder: 550 | Placeholder: 4 | Placeholder: Lethargy, piloerection |

Note: GHS (Globally Harmonized System) Category 4 corresponds to a substance that is "Harmful if swallowed" (300 < LD50 ≤ 2000 mg/kg).

Objective: To estimate the acute oral toxicity (LD50) of this compound and identify signs of toxicity.

Methodology:

-

Animals: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley) are used. Animals are fasted prior to dosing.

-

Dosing: A stepwise procedure is used with a group of three animals per step. Dosing is sequential.

-

Starting Dose: The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance.

-

Procedure:

-

The first group of three animals receives the starting dose.

-

The outcome for this group (number of mortalities) determines the next step:

-

If mortality is high, the dose for the next group is lowered.

-

If mortality is low or absent, the dose for the next group is raised.

-

-

This sequential dosing continues until the criteria for determining the toxic class are met.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related pathological changes.

Potential Off-Target Signaling & Safety Pharmacology

Given that this compound is an indole derivative, a class of compounds known to interact with various biological targets, it is prudent to consider potential off-target effects. The indole nucleus is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Therefore, assessing interaction with 5-HT receptors would be a logical step in a safety pharmacology screen.

A standard safety pharmacology panel would investigate the effects of this compound on the central nervous, cardiovascular, and respiratory systems to identify potential undesirable pharmacodynamic effects.[7]

Conclusion and Next Steps

This guide outlines a foundational strategy for the preliminary toxicological evaluation of this compound. Based on the illustrative results presented, where the compound is non-mutagenic in vitro with low acute oral toxicity, the next steps would involve more detailed studies. These could include repeat-dose toxicity studies (sub-acute or sub-chronic), a more comprehensive safety pharmacology evaluation, and in vivo genotoxicity follow-up assays if any of the in vitro tests had indicated a concern. This systematic approach ensures that a comprehensive safety profile is built, enabling informed decisions in the drug development process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. synchem.de [synchem.de]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. biomed.cas.cz [biomed.cas.cz]

- 6. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jrfglobal.com [jrfglobal.com]

A Guide to the Crystal Structure Analysis of 7-Benzyloxygramine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 7-benzyloxygramine. While a solved crystal structure for this specific compound is not publicly available, this document outlines the complete experimental and computational workflow, from synthesis and crystallization to data analysis and structure refinement. This paper will serve as a detailed procedural reference for researchers undertaking similar crystallographic studies.

Introduction to this compound

This compound, a derivative of gramine, is a valuable building block in medicinal chemistry and drug development. Its indole scaffold is a common feature in a wide range of biologically active compounds. Determining the precise three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction would provide invaluable insights into its stereochemistry, conformation, and potential intermolecular interactions.[1] Such data is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the atomic model.[2]

Synthesis and Purification of this compound

The first step is the chemical synthesis of this compound. A common route involves the Mannich reaction of 7-benzyloxyindole with formaldehyde and dimethylamine.

Protocol:

-

Reaction Setup: 7-(Benzyloxy)-1H-indole is dissolved in acetic acid and cooled to 0°C under a nitrogen atmosphere.

-

Addition of Reagents: A 40% aqueous solution of dimethylamine and a 37% aqueous solution of formaldehyde are added to the cooled mixture.

-

Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.

-

Workup: Water is added to the reaction mixture, which is then washed with diethyl ether. The pH of the aqueous layer is adjusted to 12 with a sodium hydroxide solution.

-

Extraction: The product is extracted from the aqueous layer using chloroform.

-

Purification: The combined organic layers are washed with brine and dried over anhydrous potassium carbonate. The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system like ethyl acetate/n-hexane to yield pure this compound.

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic analysis.[2][3] Several methods can be employed to grow crystals of an organic compound like this compound.

Common Crystallization Techniques:

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, which increases the solute concentration and promotes crystal growth.[4]

-

Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[4][5]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[6]

-

Solvent Layering: A solution of the compound is placed in a narrow tube, and a less dense, miscible anti-solvent is carefully layered on top, creating a distinct interface. Crystals form at the interface as the solvents slowly mix.[4]

The choice of solvent is critical and often determined empirically by testing a range of solvents with varying polarities.[5][7]

Caption: Overall workflow from synthesis to final structure validation.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[3]

Protocol:

-

Crystal Mounting: A single, well-formed crystal (typically >0.1 mm in all dimensions) is selected and mounted on a loop or glass fiber.[2]

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and a series of diffraction images are collected on a detector.[8]

-

Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot.[9][10] This process involves:

-

Indexing: Determining the unit cell parameters and the crystal's orientation.[8]

-

Integration: Measuring the intensity of each reflection.[10]

-

Scaling and Merging: Applying corrections for experimental factors (e.g., Lorentz-polarization) and averaging the intensities of symmetry-equivalent reflections.[10][11]

-

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem."

Caption: The iterative cycle of solving and refining a crystal structure.

Protocol:

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.

-

Initial Structure Solution: For small molecules like this compound, "direct methods" are typically used. These are statistical methods that use relationships between the intensities of strong reflections to estimate the initial phases.[2][12]

-

Model Building: The initial phases are combined with the measured intensities in a Fourier transform to generate an electron density map. The positions of atoms are then fitted into the regions of high electron density to build an initial molecular model.

-

Structure Refinement: This is an iterative process where the atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to improve the agreement between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[13][14] This is typically done using a least-squares minimization algorithm.

-

Validation: The final refined model is checked for chemical and crystallographic reasonability. The results are typically compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.[15][16][17]

Data Presentation and Interpretation

A successful crystal structure analysis of this compound would yield a wealth of quantitative data. This data is typically presented in a series of standardized tables.

-

Table 1: Crystal Data and Structure Refinement Details. This table summarizes the key parameters of the crystal and the data collection and refinement process. It provides an overall assessment of the quality of the structure determination.

-

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters. This table lists the precise x, y, and z coordinates for each non-hydrogen atom in the crystal's asymmetric unit, along with a parameter describing its thermal motion.

-

Table 3: Bond Lengths and Angles. This table provides the calculated distances between bonded atoms and the angles between adjacent bonds. This data is crucial for confirming the molecular connectivity and identifying any unusual geometric features.

-

Table 4: Torsion Angles. Torsion angles describe the conformation of the molecule, for example, the rotation around specific single bonds.

(Note: The following tables contain illustrative example data and do not represent a solved structure of this compound.)

Table 1: Example Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₂₀N₂O |

| Formula weight | 280.37 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 15.456(6) Å β = 98.76(5)° | |

| c = 9.876(3) Å γ = 90° | |

| Volume | 1523.4(9) ų |

| Z | 4 |

| Calculated density | 1.223 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 600 |

| Crystal size | 0.30 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 11890 |

| Independent reflections | 3498 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Table 2: Example Atomic Coordinates (x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³)

| Atom | x | y | z | U(eq) |

|---|---|---|---|---|

| O1 | 2345(1) | 6789(1) | 1234(1) | 25(1) |

| N1 | 4567(2) | 8901(2) | 2345(2) | 28(1) |

| N2 | 8765(2) | 4321(2) | 5678(2) | 35(1) |

| C1 | 3456(3) | 7890(2) | 1122(3) | 22(1) |

| C2 | 5678(3) | 9012(2) | 3456(3) | 30(1) |

| ... | ... | ... | ... | ... |